

physical and chemical properties of 4-Amino-2,3-difluorobenzoic acid

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Compound of Interest

Compound Name: 4-Amino-2,3-difluorobenzoic acid

Cat. No.: B064700

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An In-depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzoic acid, with the CAS number 194804-85-8, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the benzoic acid core, imparts distinct electronic properties and reactivity, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.^{[1][2]} The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of **4-Amino-2,3-difluorobenzoic acid**, along with experimental details for its synthesis and characterization.

Physicochemical Properties

The fundamental physical and chemical properties of **4-Amino-2,3-difluorobenzoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[3]
Molecular Weight	173.12 g/mol	[3]
Appearance	White to light yellow crystalline powder	
Melting Point	Approximately 122 °C	
Boiling Point	320.1 ± 42.0 °C (Predicted)	
pKa	3.59 ± 0.10 (Predicted)	
Solubility	Slightly soluble in water; Soluble in organic solvents such as alcohol and ether.	
CAS Number	194804-85-8	[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-Amino-2,3-difluorobenzoic acid**. Below are the key spectral data.

¹H NMR Spectroscopy

While specific experimental data for **4-Amino-2,3-difluorobenzoic acid** is not readily available in the searched literature, a general understanding of the expected proton NMR spectrum can be inferred from its structure. The spectrum would exhibit signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The spectrum of **4-Amino-2,3-difluorobenzoic acid** would show distinct signals for the seven carbon atoms, with the chemical shifts being significantly affected by the attached functional

groups and fluorine atoms. The carboxyl carbon would appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for **4-Amino-2,3-difluorobenzoic acid** would include:

- N-H stretching of the primary amine.
- O-H stretching of the carboxylic acid.
- C=O stretching of the carboxylic acid.
- C-F stretching vibrations.
- Aromatic C=C stretching bands.

Mass Spectrometry (MS)

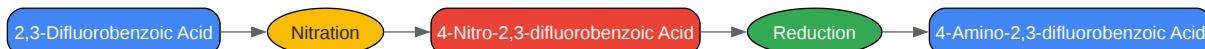
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of **4-Amino-2,3-difluorobenzoic acid** would show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of 4-Amino-2,3-difluorobenzoic acid

A general method for the synthesis of **4-Amino-2,3-difluorobenzoic acid** involves the amination or fluorination of a suitable benzoic acid derivative. A more specific, though related, procedure is the hydrolysis of a nitrile precursor, as demonstrated in the synthesis of its isomer, 4-amino-3,5-difluorobenzoic acid.^[5]

Conceptual Synthesis Workflow:



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Caption: A potential synthetic route to **4-Amino-2,3-difluorobenzoic acid**.

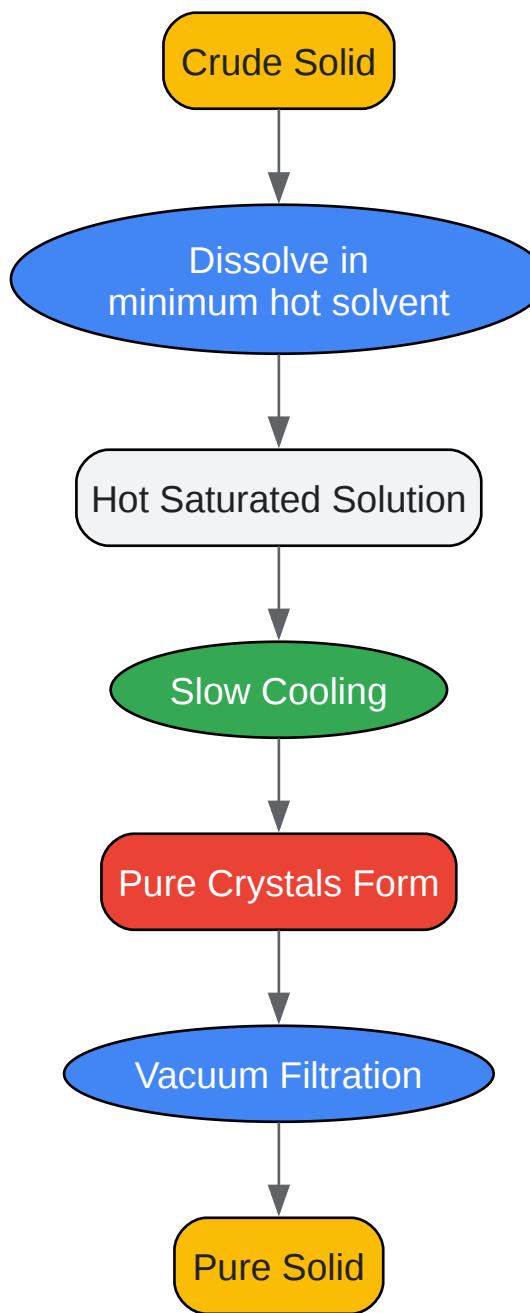
Detailed Protocol for a Related Compound (4-Amino-3,5-difluorobenzoic acid):[5]

- Hydrolysis of Nitrile: 4-Amino-3,5-difluorobenzonitrile (1 equivalent) is treated with a 1 M solution of sodium hydroxide.
- Reflux: The resulting solution is heated to reflux for 24 hours.
- Acidification: After cooling to room temperature, concentrated hydrochloric acid is added dropwise until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.
- Isolation: The salt is dissolved in ethyl acetate, dried over magnesium sulfate, filtered, and the solvent is removed under vacuum to yield the final product.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical for effective purification.

General Recrystallization Workflow:



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Caption: Standard workflow for the purification of a solid by recrystallization.

General Recrystallization Protocol:

- Solvent Selection: Choose a solvent in which **4-Amino-2,3-difluorobenzoic acid** is soluble at high temperatures but sparingly soluble at low temperatures.

- Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Drying: Dry the crystals under vacuum.

Chemical Reactivity and Stability

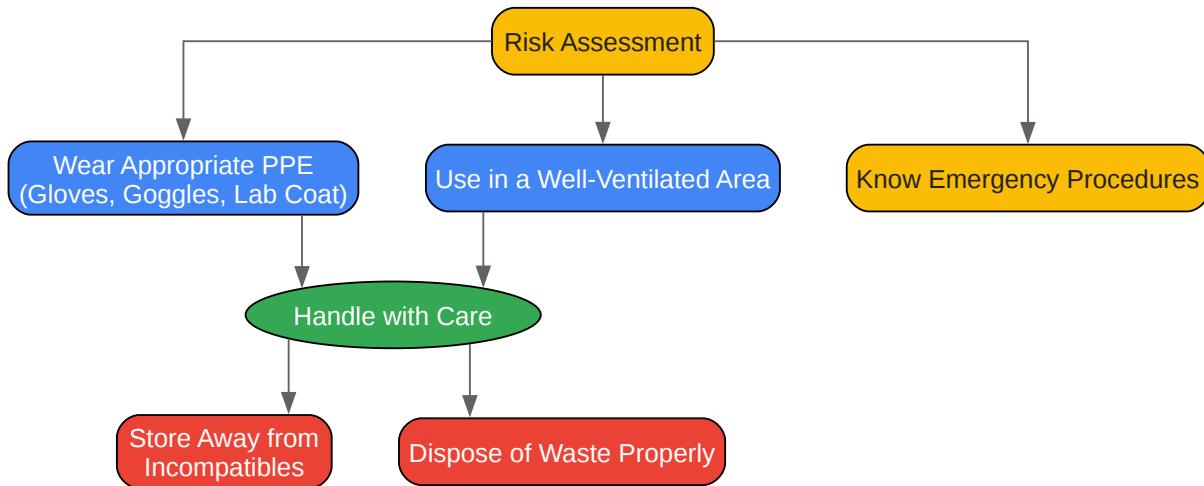
4-Amino-2,3-difluorobenzoic acid is a weak acid that can react with strong bases to form the corresponding salts. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. The presence of two fluorine atoms on the aromatic ring influences its reactivity, making it a versatile intermediate in organic synthesis.^[2] For storage, it should be kept away from ignition sources and oxidizing agents.

Safety and Handling

4-Amino-2,3-difluorobenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

GHS Hazard Information (for related compounds): While specific GHS classification for **4-Amino-2,3-difluorobenzoic acid** is not readily available, related compounds such as 4-Amino-3,5-difluorobenzoic acid are classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Logical Flow for Safe Handling:

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Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

4-Amino-2,3-difluorobenzoic acid is a key chemical intermediate with diverse applications in research and development, particularly in the pharmaceutical and agrochemical sectors.^[1] This guide has provided a detailed overview of its physical and chemical properties, along with conceptual and related experimental protocols for its synthesis and purification. Adherence to proper safety and handling procedures is paramount when working with this compound. Further research into its spectroscopic characterization and reactivity will undoubtedly expand its utility in the creation of novel and beneficial molecules.

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